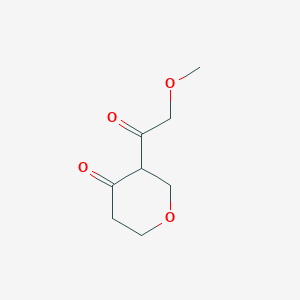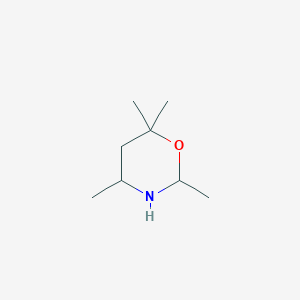
2,4,6,6-Tetramethyl-1,3-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,6-Tetramethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₈H₁₇NO. It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms. This compound is characterized by its four methyl groups attached to the ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,6-Tetramethyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes. One common method is the reaction of 2,2,4,4-tetramethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the oxazinane ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported perchloric acid can be used to promote the cyclization reaction efficiently .
化学反応の分析
Types of Reactions: 2,4,6,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxazinone derivatives.
Reduction: Saturated oxazinane derivatives.
Substitution: Alkyl-substituted oxazinanes.
科学的研究の応用
2,4,6,6-Tetramethyl-1,3-oxazinane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a ligand in catalysis.
作用機序
The mechanism of action of 2,4,6,6-Tetramethyl-1,3-oxazinane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can also undergo nucleophilic and electrophilic reactions, allowing it to participate in various biochemical pathways .
類似化合物との比較
Morpholine (1,4-oxazinane): Similar in structure but lacks the methyl groups.
1,3-Oxazinane: Lacks the methyl groups and has different reactivity.
Uniqueness: 2,4,6,6-Tetramethyl-1,3-oxazinane is unique due to its four methyl groups, which enhance its steric hindrance and influence its reactivity. This makes it distinct from other oxazinanes and morpholines, providing unique properties that can be exploited in various applications .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2,4,6,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-8(3,4)10-7(2)9-6/h6-7,9H,5H2,1-4H3 |
InChIキー |
IQNOEDWQOFXIRN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC(N1)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


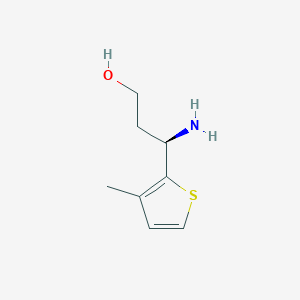
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
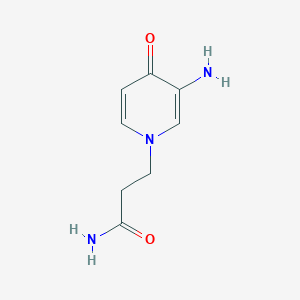
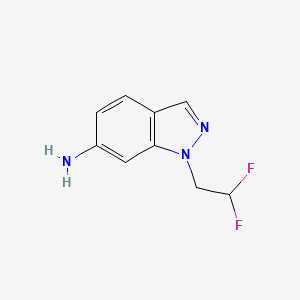
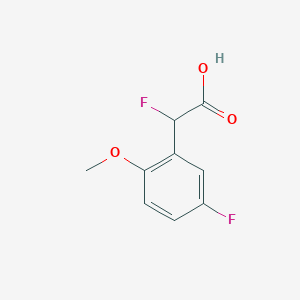
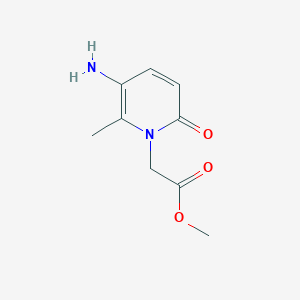
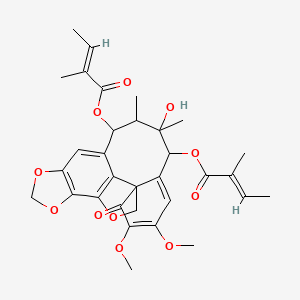
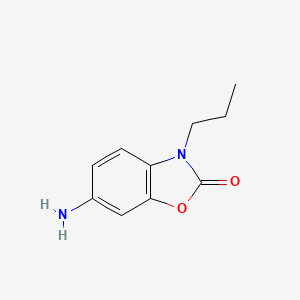
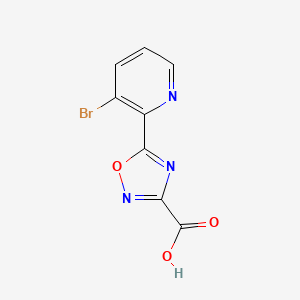


![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
